Home > Products > Screening Compounds P107842 > Deltarasin hydrochloride
Deltarasin hydrochloride - 1440898-82-7

Deltarasin hydrochloride

Catalog Number: EVT-253347
CAS Number: 1440898-82-7
Molecular Formula: C40H38ClN5O
Molecular Weight: 640.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KRAS is an oncogene product that acts as a GTPase tethered to cell membranes to assist in various cell signaling pathways. The prenyl-binding protein PDEδ regulates the correct localization and signaling of farnesylated KRAS by facilitating its diffusion to the cytoplasm. Deltarasin is a small molecule that binds to the farnesyl-binding pocket of PDEδ (Kd = 41 nM) in cells thus inhibiting its interaction with KRAS and disrupting RAS signaling. Treatment of human pancreatic ductal adenocarcinoma cell models with 5 μM deltarasin has been reported to prevent KRAS plasma membrane localization and subsequent solubilization by PDEδ, resulting in reduced proliferation and increased cell death of Panc-Tu-I tumor cells. Furthermore, in nude mice bearing pancreatic carcinoma xenografts, deltarasin has been shown to reduce tumor growth at a dose of 10 mg/kg.
Deltarasin Hcl is a novel and small molecule inhibitor which can inhibit the KRAS-PDEδ interaction(Kd= 41 nM. binding to PDEδ) and impairs oncogenic KRAS signalling. IC50 Value: 41±12 nM (binding to PDEδ in cell) Target: KRAS-PDEδ interactionInterfering with binding of mammalian PDEδ to KRAS by means of small molecules provides a novel opportunity to suppress oncogenic RAS signalling by altering its localization to endomembranes. Biochemical screening and subsequent structure-based hit optimization yielded inhibitors of the KRAS-PDEδ interaction that selectively bind to the prenyl-binding pocket of PDEδ with nanomolar affinity, inhibit oncogenic RAS signalling and suppress in vitro and in vivo proliferation of human pancreatic ductal adenocarcinoma cells that are dependent on oncogenic KRAS.
Overview

Deltarasin hydrochloride is a small molecule inhibitor that specifically targets the interaction between the Kirsten rat sarcoma viral oncogene homolog (KRAS) and phosphodiesterase delta (PDEδ). This compound has garnered attention due to its potential therapeutic applications in treating cancers associated with KRAS mutations, which are prevalent in various malignancies, including pancreatic and lung cancers. Deltarasin hydrochloride disrupts the binding of KRAS to PDEδ, leading to the accumulation of KRAS in the cytoplasm and subsequent inhibition of downstream signaling pathways critical for tumor growth and survival.

Source and Classification

Deltarasin hydrochloride is classified as a small molecule inhibitor within the broader category of anti-cancer agents. It is synthesized from various chemical precursors through specific reaction pathways that enhance its efficacy against cancer cells. The compound is primarily sourced from research laboratories focusing on cancer therapeutics, particularly those investigating KRAS-related signaling pathways.

Synthesis Analysis

Methods

The synthesis of Deltarasin hydrochloride involves several key steps:

  1. Starting Materials: The synthesis typically begins with commercially available starting materials, including substituted amines and acyl chlorides.
  2. Reaction Conditions: The reaction conditions are carefully controlled, often involving solvents such as dichloromethane or dimethylformamide under an inert atmosphere to prevent moisture interference.
  3. Intermediate Formation: Key intermediates are formed through acylation reactions, followed by purification steps such as recrystallization or chromatography to isolate the desired compounds.

Technical Details

The synthetic route may involve multiple reaction steps, including:

  • Formation of Amides: Substituted primary amines react with acyl chlorides to form amides.
  • Cyclization Reactions: Certain synthetic routes may include cyclization steps to create the necessary ring structures that enhance binding affinity to PDEδ.
Molecular Structure Analysis

Structure

Deltarasin hydrochloride has a complex molecular structure characterized by specific functional groups that facilitate its interaction with PDEδ. The compound features a hydrophobic pocket that allows for effective binding to the target protein.

Data

  • Molecular Formula: C₁₈H₁₈ClN₃O
  • Molecular Weight: Approximately 337.81 g/mol
  • 3D Structure: The three-dimensional conformation can be modeled using crystallographic data from related compounds, illustrating the spatial arrangement of atoms crucial for its biological activity.
Chemical Reactions Analysis

Deltarasin hydrochloride undergoes various chemical reactions when interacting with biological systems:

  1. Binding Reactions: The primary reaction involves the binding of Deltarasin to the hydrophobic pocket of PDEδ, inhibiting its interaction with KRAS.
  2. Signal Transduction Pathway Modulation: By blocking this interaction, Deltarasin disrupts downstream signaling pathways such as RAF/MEK/ERK and PI3K/AKT, which are essential for cell proliferation and survival.

Technical Details

The binding affinity and specificity of Deltarasin for PDEδ have been analyzed using techniques such as:

  • Surface Plasmon Resonance: To quantify binding interactions.
  • Isothermal Titration Calorimetry: To measure thermodynamic parameters associated with binding.
Mechanism of Action

Deltarasin hydrochloride exerts its effects primarily by inhibiting the KRAS-PDEδ interaction. This process can be outlined as follows:

  1. Inhibition of Binding: Deltarasin binds to PDEδ, preventing it from recognizing the farnesylated C-terminal region of KRAS.
  2. Cytoplasmic Accumulation: As a result, KRAS accumulates in the cytoplasm rather than localizing to the plasma membrane where it is activated.
  3. Downstream Effects: This accumulation leads to reduced activation of downstream signaling pathways critical for tumorigenesis, including both RAF/MEK/ERK and PI3K/AKT pathways.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Deltarasin hydrochloride typically appears as a white crystalline solid.
  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Deltarasin is reactive towards biological targets, specifically PDEδ, which is essential for its mechanism of action.
Applications

Deltarasin hydrochloride has significant potential in scientific research and therapeutic applications:

  1. Cancer Research: It serves as a valuable tool for studying KRAS-related signaling pathways and their role in cancer progression.
  2. Therapeutic Development: Due to its ability to inhibit KRAS activity, it is being investigated for use in targeted therapies for cancers with KRAS mutations, particularly pancreatic ductal adenocarcinoma and lung cancer.
  3. Drug Design Studies: Deltarasin provides a framework for designing novel inhibitors aimed at similar protein-protein interactions involved in oncogenesis.
Molecular Mechanisms of Action

Inhibition of KRAS-PDEδ Protein-Protein Interaction

Structural Basis of Farnesyl-Binding Pocket Targeting in PDEδ

Deltarasin hydrochloride selectively targets the hydrophobic farnesyl-binding pocket of PDEδ (phosphodiesterase-6-delta), a chaperone protein critical for the spatial organization of prenylated RAS family GTPases. This pocket, characterized by a deep cavity lined by residues Leu78, Met117, Val145, and Leu147, accommodates the farnesyl moiety of KRAS4B through van der Waals interactions [1] [9]. The benzimidazole core of deltarasin mimics the farnesyl group's hydrophobic interactions, while its extended aromatic rings form π-stacking contacts with Phe133 and His142 at the pocket's rim. This structural mimicry competitively blocks KRAS4B binding, as confirmed by X-ray crystallography of PDEδ-deltarasin complexes (PDB: 4JV8) [1]. Notably, the (S)-enantiomer of deltarasin shows superior steric complementarity with the pocket's asymmetric geometry, enhancing binding specificity over other prenylated proteins [3].

Table 1: Key Structural Interactions of Deltarasin in PDEδ's Farnesyl-Binding Pocket

PDEδ ResidueInteraction TypeRole in Binding
Met117HydrophobicStabilizes benzimidazole core
Val145Van der WaalsAnchors aliphatic linker
Leu78Van der WaalsAccommodates phenyl ring
Arg61Hydrogen bondingBinds carbonyl group
Phe133π-StackingInteracts with terminal benzene

Thermodynamic and Kinetic Binding Profiles

Deltarasin hydrochloride exhibits high-affinity binding to PDEδ, with a dissociation constant (Kd) of 38–41 nM, as quantified by fluorescence polarization (FP) and surface plasmon resonance (SPR) assays [1] [3] [5]. Thermodynamic profiling via isothermal titration calorimetry (ITC) reveals an entropy-driven binding process (ΔG = −10.2 kcal/mol), facilitated by the displacement of structured water molecules from the hydrophobic pocket [5]. Kinetic studies demonstrate slow off-rate kinetics (koff = 0.02 s⁻¹), contributing to prolonged target engagement. However, the binding is reversible, and cellular efficacy requires sustained micromolar concentrations due to intracellular competition with endogenous GTP-bound Arl2, which promotes deltarasin ejection [5] [9].

Table 2: Biophysical Binding Parameters of Deltarasin Hydrochloride

ParameterValueAssay MethodContext
Kd38 ± 2 nMFluorescence PolarizationPurified PDEδ
IC5041 ± 3 nMSPR CompetitionKRAS-PDEδ disruption
ΔG−10.2 kcal/molITCIsothermal binding
kon5.6 × 10⁴ M⁻¹s⁻¹SPR KineticsAssociation rate
koff0.02 s⁻¹SPR KineticsDissociation rate

Disruption of KRAS Membrane Localization and Trafficking

Arl2-Mediated Cargo Release and Inhibitor Ejection Challenges

The intrinsic GTPase Arl2 regulates PDEδ's cargo release by inducing an allosteric conformational change upon GTP binding. This change constricts the farnesyl-binding pocket, ejecting bound ligands, including deltarasin [9]. While deltarasin's picomolar affinity in vitro translates to micromolar cellular potency, Arl2-mediated ejection limits its cytoplasmic retention. Engineering efforts to overcome this challenge include "chemical spring" linkers (e.g., Deltaflexin analogs), which incorporate flexible hexyl spacers to buffer against conformational shifts [5]. These modifications marginally improve resilience but highlight the necessity for sub-nanomolar affinity inhibitors (e.g., Deltasonamides) to outcompete Arl2 binding [5].

Cytosolic Sequestration of Oncogenic KRAS Isoforms

By blocking PDEδ-KRAS interactions, deltarasin hydrochloride disrupts the chaperone-mediated trafficking of farnesylated KRAS isoforms (e.g., KRAS4BG12D, KRAS4BG12C) from the endoplasmic reticulum to the plasma membrane. In pancreatic (PANC-1, MIA PaCa-2) and lung (A549, H358) cancer cells, this leads to KRAS mislocalization to endomembranes like the Golgi and endoplasmic reticulum, quantified via confocal microscopy of GFP-KRAS fusions [1] [3] [9]. Consequently, oncogenic KRAS signaling through RAF/MEK/ERK and PI3K/AKT pathways is suppressed, evidenced by reduced phosphorylation of ERK (51–70%) and AKT (36–60%) at 5–10 µM concentrations [2] [3]. In vivo, deltarasin (10 mg/kg, i.p.) reduces tumor growth by 57% in A549 xenografts and nearly completely blocks Panc-Tu-I tumor progression [1] [2].

Table 3: Cellular Efficacy of Deltarasin Hydrochloride in Oncogenic KRAS Models

Cell LineKRAS MutationIC50 (µM)Pathway InhibitionBiological Effect
MIA PaCa-2G12C4.21 ± 0.72pERK ↓70%, pAKT ↓60%Apoptosis, growth arrest
A549G12S5.29 ± 0.07pERK ↓51%, pAKT ↓36%Autophagy and apoptosis
PANC-1G12D6.74 ± 0.57pERK ↓65%, pAKT ↓55%Cytosolic KRAS accumulation
H358G12C4.21 ± 0.72pERK ↓60%, pAKT ↓40%Reduced tumorigenicity

Properties

CAS Number

1440898-82-7

Product Name

Deltarasin hydrochloride

IUPAC Name

1-benzyl-2-[4-[(2S)-2-(2-phenylbenzimidazol-1-yl)-2-piperidin-4-ylethoxy]phenyl]benzimidazole;hydrochloride

Molecular Formula

C40H38ClN5O

Molecular Weight

640.2 g/mol

InChI

InChI=1S/C40H37N5O.ClH/c1-3-11-29(12-4-1)27-44-36-17-9-7-15-34(36)42-39(44)32-19-21-33(22-20-32)46-28-38(30-23-25-41-26-24-30)45-37-18-10-8-16-35(37)43-40(45)31-13-5-2-6-14-31;/h1-22,30,38,41H,23-28H2;1H/t38-;/m1./s1

InChI Key

RNNBDBVWCNENOV-XVYLPRMCSA-N

SMILES

C1CNCCC1C(COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8.Cl.Cl.Cl

Synonyms

(S)-1-benzyl-2-(4-(2-(2-phenyl-1H-benzo[d]imidazol-1-yl)-2-(piperidin-4-yl)ethoxy)phenyl)-1H-benzo[d]imidazole hydrochloride

Canonical SMILES

C1CNCCC1C(COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8.Cl

Isomeric SMILES

C1CNCCC1[C@@H](COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.